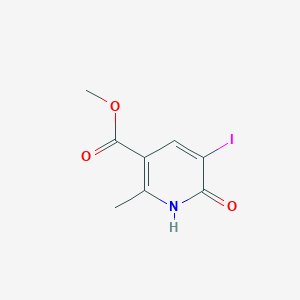
Methyl 6-hydroxy-5-iodo-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO3. It is a derivative of nicotinic acid and contains iodine, which makes it particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-iodo-2-methylnicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. One common method includes the reaction of 6-hydroxy-2-methylnicotinic acid with iodine in the presence of a suitable oxidizing agent. The resulting iodinated product is then esterified using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale iodination and esterification processes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-hydroxy-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is Methyl 6-oxo-5-iodo-2-methylnicotinate.
Reduction: The major product is Methyl 6-hydroxy-2-methylnicotinate.
Substitution: The major products depend on the nucleophile used, such as Methyl 6-hydroxy-5-thio-2-methylnicotinate when using a thiol.
Wissenschaftliche Forschungsanwendungen
Methyl 6-hydroxy-5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Methyl 6-hydroxy-5-iodo-2-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodine and hydroxyl groups. These interactions can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-hydroxy-5-iodonicotinate
- Ethyl 6-hydroxy-5-iodo-2-methylnicotinate
- Methyl 6-hydroxy-5-bromo-2-methylnicotinate
Uniqueness
Methyl 6-hydroxy-5-iodo-2-methylnicotinate is unique due to its specific substitution pattern, which includes both a hydroxyl group and an iodine atom. This combination allows for unique chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C8H8INO3 |
|---|---|
Molekulargewicht |
293.06 g/mol |
IUPAC-Name |
methyl 5-iodo-2-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) |
InChI-Schlüssel |
XVFMQAWHLWMTFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=O)N1)I)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
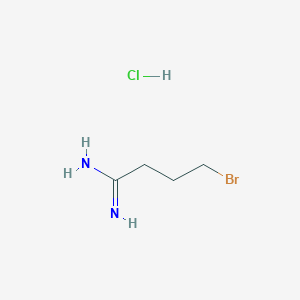


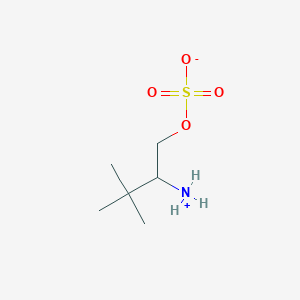
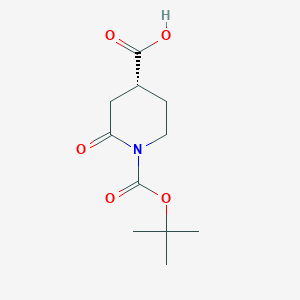
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

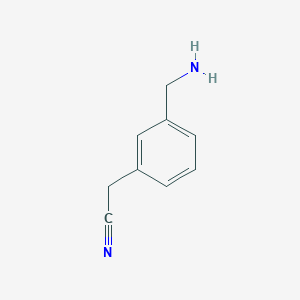
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)

